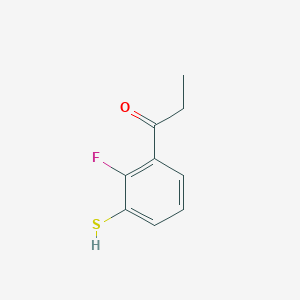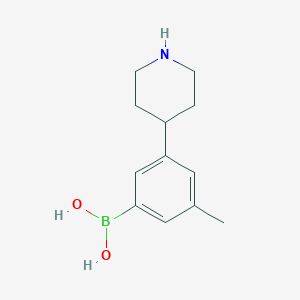![molecular formula C16H33FOSi4 B14067978 1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane CAS No. 101069-19-6](/img/structure/B14067978.png)
1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)-: is a complex organosilicon compound. It features a unique structure with multiple silicon atoms and a fluorinated phenyl group, making it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- involves multiple steps, typically starting with the preparation of the silicon-containing backbone. The reaction conditions often require the use of specialized reagents and catalysts to ensure the correct formation of the silicon-oxygen-silicon linkages. For instance, the use of trimethylsilyl chloride and phenylsilane under controlled temperature and pressure conditions can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate adjustments in reaction conditions and purification techniques can be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom and trimethylsilyl group can be substituted under specific conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can result in the replacement of the fluorine or trimethylsilyl groups with other functional groups.
Scientific Research Applications
3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- exerts its effects involves its interaction with molecular targets through its silicon-oxygen-silicon linkages and fluorinated phenyl group. These interactions can influence various molecular pathways, depending on the specific application and environment.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
2,2,6,6-Tetramethyl-3,5-heptanedione: A bidentate ligand used in the synthesis of stable complexes with lanthanide ions.
Uniqueness
What sets 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- apart is its combination of silicon atoms and a fluorinated phenyl group, which provides unique reactivity and stability properties not commonly found in other organosilicon compounds.
Properties
CAS No. |
101069-19-6 |
|---|---|
Molecular Formula |
C16H33FOSi4 |
Molecular Weight |
372.77 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-fluoro-phenyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C16H33FOSi4/c1-19(2,3)16(20(4,5)6)22(17,18-21(7,8)9)15-13-11-10-12-14-15/h10-14,16H,1-9H3 |
InChI Key |
MKPLMMAFPWXCQD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide](/img/structure/B14067898.png)
![(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
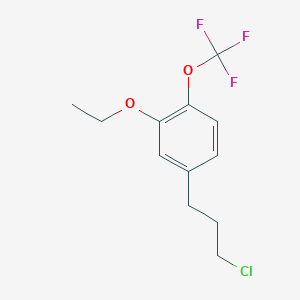
![Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-](/img/structure/B14067925.png)
![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)
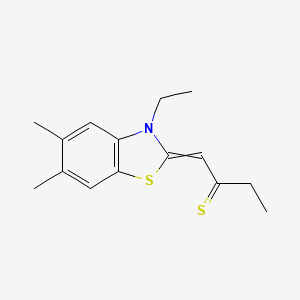
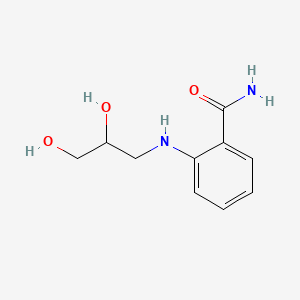
![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
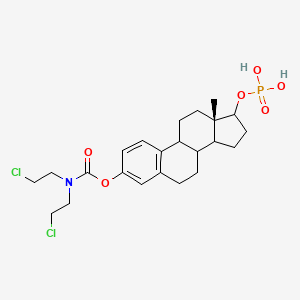
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
